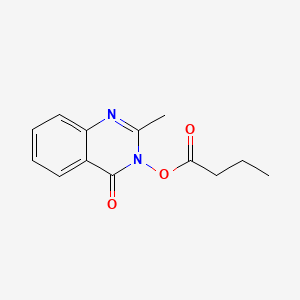

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat ist eine chemische Verbindung, die zur Quinazolin-Familie gehört. Quinazoline sind heterocyclische Verbindungen, die einen kondensierten Benzol- und Pyrimidinring enthalten.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat beinhaltet typischerweise die Kondensation von 2-Aminobenzamid mit einem geeigneten Buttersäurederivat. Die Reaktionsbedingungen umfassen oft die Verwendung eines Dehydratisierungsmittels wie Phosphorylchlorid (POCl3) oder Thionylchlorid (SOCl2), um die Bildung des Quinazolinrings zu erleichtern. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung der Ausgangsmaterialien zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um die Verbindung in hoher Reinheit zu erhalten.

Chemische Reaktionsanalyse

Arten von Reaktionen

2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Quinazolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können den Quinazolinring in Dihydroquinazolin-Derivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Quinazolinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nitriermittel (HNO3) werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte

Oxidation: Quinazolin-N-oxide.

Reduktion: Dihydroquinazolin-Derivate.

Substitution: Halogenierte oder nitrierte Quinazolin-Derivate.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Quinazolin-Derivate verwendet.

Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor oder Rezeptormodulator.

Medizin: Untersucht wegen seiner Antikrebs-, antimikrobiellen und entzündungshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Aktivität von Kinasen oder anderen Enzymen hemmen, die an zellulären Signalwegen beteiligt sind, was zu therapeutischen Wirkungen wie reduzierter Entzündung oder gehemmtem Wachstum von Krebszellen führt.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under controlled conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated or nitrated quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-Methyl-4-oxoquinazolin-3-essigsäure

- 2-Methyl-4-oxo-3H-quinazolin-3-acetat

Einzigartigkeit

2-Methyl-4-oxoquinazolin-3(4H)-ylbutyrat ist durch das Vorhandensein der Butyrateestergruppe einzigartig, die seine Löslichkeit, Stabilität und biologische Aktivität beeinflussen kann.

Eigenschaften

CAS-Nummer |

27232-01-5 |

|---|---|

Molekularformel |

C13H14N2O3 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

(2-methyl-4-oxoquinazolin-3-yl) butanoate |

InChI |

InChI=1S/C13H14N2O3/c1-3-6-12(16)18-15-9(2)14-11-8-5-4-7-10(11)13(15)17/h4-5,7-8H,3,6H2,1-2H3 |

InChI-Schlüssel |

KDXGOSLGCUNDOW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(=O)ON1C(=NC2=CC=CC=C2C1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.